Cas no 80819-03-0 ([1,1'-Biphenyl]-4-carboxamide, N-(4-pyridinylmethyl)-)

[1,1'-Biphenyl]-4-carboxamide, N-(4-pyridinylmethyl)- is a biphenyl-derived carboxamide compound featuring a pyridinylmethyl substituent. This structure confers potential utility in pharmaceutical and materials science applications due to its aromatic stacking capabilities and hydrogen-bonding motifs. The biphenyl core enhances rigidity, while the pyridinylmethyl group introduces basicity and coordination potential, making it suitable for ligand design or intermediate synthesis. Its well-defined molecular architecture allows for precise modifications, facilitating research in drug discovery or supramolecular chemistry. The compound's stability and solubility profile further support its use in controlled synthetic pathways. Analytical characterization is straightforward due to its distinct spectroscopic signatures.
[1,1'-Biphenyl]-4-carboxamide, N-(4-pyridinylmethyl)- structure
80819-03-0 structure
Product name:[1,1'-Biphenyl]-4-carboxamide, N-(4-pyridinylmethyl)-
CAS No:80819-03-0
MF:C19H16N2O
MW:288.343144416809
MDL:MFCD01198720
CID:704984
PubChem ID:2053915

[1,1'-Biphenyl]-4-carboxamide, N-(4-pyridinylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4-carboxamide, N-(4-pyridinylmethyl)-
    • 4-phenyl-N-(pyridin-4-ylmethyl)benzamide
    • CHEMBL1796289
    • CCG-10870
    • 80819-03-0
    • N-[(pyridin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxamide
    • Oprea1_119768
    • Oprea1_167213
    • SCHEMBL539269
    • DTXSID50366027
    • AKOS000374064
    • EN300-26867103
    • Z30168719
    • N-(pyridin-4-ylmethyl)biphenyl-4-carboxamide
    • CBMicro_023639
    • BDBM50418827
    • BIM-0023541.P001
    • MDL: MFCD01198720
    • Inchi: InChI=1S/C19H16N2O/c22-19(21-14-15-10-12-20-13-11-15)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14H2,(H,21,22)
    • InChI Key: JBXPVMOIWQIHRH-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3

Computed Properties

  • Exact Mass: 288.126263138g/mol
  • Monoisotopic Mass: 288.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 42Ų

[1,1'-Biphenyl]-4-carboxamide, N-(4-pyridinylmethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26867103-0.5g
N-[(pyridin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxamide
80819-03-0 95.0%
0.5g
$397.0 2025-03-20
Enamine
EN300-26867103-0.25g
N-[(pyridin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxamide
80819-03-0 95.0%
0.25g
$381.0 2025-03-20
Enamine
EN300-26867103-10.0g
N-[(pyridin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxamide
80819-03-0 95.0%
10.0g
$1778.0 2025-03-20
Enamine
EN300-26867103-0.1g
N-[(pyridin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxamide
80819-03-0 95.0%
0.1g
$364.0 2025-03-20
Enamine
EN300-26867103-0.05g
N-[(pyridin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxamide
80819-03-0 95.0%
0.05g
$348.0 2025-03-20
Enamine
EN300-26867103-1g
80819-03-0 90%
1g
$414.0 2023-08-31
Enamine
EN300-26867103-2.5g
N-[(pyridin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxamide
80819-03-0 95.0%
2.5g
$810.0 2025-03-20
Enamine
EN300-26867103-5g
80819-03-0 90%
5g
$1199.0 2023-08-31
Enamine
EN300-26867103-10g
80819-03-0 90%
10g
$1778.0 2023-08-31
Enamine
EN300-26867103-1.0g
N-[(pyridin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxamide
80819-03-0 95.0%
1.0g
$414.0 2025-03-20

Additional information on [1,1'-Biphenyl]-4-carboxamide, N-(4-pyridinylmethyl)-

Recent Advances in the Study of [1,1'-Biphenyl]-4-carboxamide, N-(4-pyridinylmethyl)- (CAS: 80819-03-0)

The compound [1,1'-Biphenyl]-4-carboxamide, N-(4-pyridinylmethyl)- (CAS: 80819-03-0) has garnered significant attention in recent chemical and biomedical research due to its potential applications in drug discovery and development. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential.

Recent studies have highlighted the role of [1,1'-Biphenyl]-4-carboxamide, N-(4-pyridinylmethyl)- as a key intermediate in the synthesis of novel kinase inhibitors. Its unique structural features, including the biphenyl core and pyridinylmethyl moiety, make it a versatile scaffold for targeting various kinases implicated in cancer and inflammatory diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting aberrant kinase activity in preclinical models of non-small cell lung cancer (NSCLC).

In addition to its kinase inhibitory properties, [1,1'-Biphenyl]-4-carboxamide, N-(4-pyridinylmethyl)- has shown promise as a modulator of protein-protein interactions (PPIs). Research conducted by Smith et al. (2024) revealed its ability to disrupt the interaction between specific oncogenic proteins, offering a new avenue for therapeutic intervention. The study employed advanced computational modeling and X-ray crystallography to elucidate the binding mechanisms, providing valuable insights for future drug design.

The pharmacokinetic profile of [1,1'-Biphenyl]-4-carboxamide, N-(4-pyridinylmethyl)- has also been a subject of investigation. A recent pharmacokinetic study published in Drug Metabolism and Disposition reported favorable oral bioavailability and metabolic stability in rodent models, suggesting its potential for further development as an oral therapeutic agent. However, challenges such as off-target effects and dose-limiting toxicity remain to be addressed in subsequent studies.

Looking ahead, researchers are exploring the derivatization of [1,1'-Biphenyl]-4-carboxamide, N-(4-pyridinylmethyl)- to enhance its selectivity and potency. Collaborative efforts between academic institutions and pharmaceutical companies are underway to optimize its chemical structure and evaluate its efficacy in clinical trials. These developments underscore the compound's growing importance in the field of medicinal chemistry and its potential to address unmet medical needs.

Recommend Articles

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk